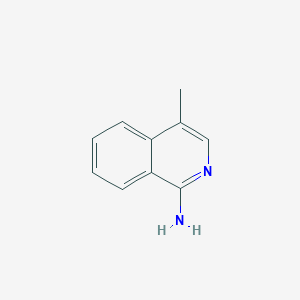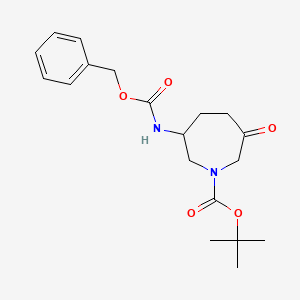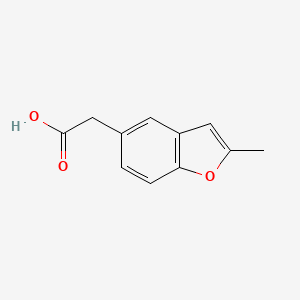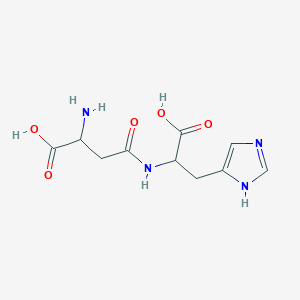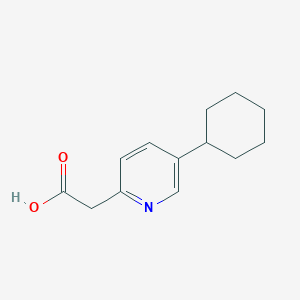![molecular formula C15H14N2O4 B13890385 Methyl 4-[(4-nitrophenyl)methylamino]benzoate](/img/structure/B13890385.png)
Methyl 4-[(4-nitrophenyl)methylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(4-nitrophenyl)methylamino]benzoate is an organic compound with the molecular formula C15H14N2O4 It is a derivative of benzoic acid and is characterized by the presence of a nitrophenyl group and a methylamino group attached to the benzoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-nitrophenyl)methylamino]benzoate typically involves the reaction of 4-nitrobenzylamine with methyl 4-aminobenzoate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and minimize production costs. The product is typically isolated by filtration, washed with a suitable solvent, and dried under vacuum to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(4-nitrophenyl)methylamino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 4-[(4-aminophenyl)methylamino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(4-nitrophenyl)methylamino]benzoic acid and methanol.
Applications De Recherche Scientifique
Methyl 4-[(4-nitrophenyl)methylamino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-[(4-nitrophenyl)methylamino]benzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The nitrophenyl and methylamino groups can participate in various molecular interactions, such as hydrogen bonding and hydrophobic interactions, which influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methyl 4-[(4-nitrophenyl)methylamino]benzoate can be compared with other similar compounds, such as:
Methyl 4-aminobenzoate: Lacks the nitrophenyl group, making it less versatile in certain chemical reactions.
Methyl 4-(methylamino)benzoate: Lacks the nitrophenyl group, resulting in different reactivity and applications.
4-Nitrobenzylamine: Lacks the ester group, limiting its use in esterification reactions.
The presence of both the nitrophenyl and methylamino groups in this compound makes it unique and valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H14N2O4 |
|---|---|
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
methyl 4-[(4-nitrophenyl)methylamino]benzoate |
InChI |
InChI=1S/C15H14N2O4/c1-21-15(18)12-4-6-13(7-5-12)16-10-11-2-8-14(9-3-11)17(19)20/h2-9,16H,10H2,1H3 |
Clé InChI |
GPRQYNHJNUOGBW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


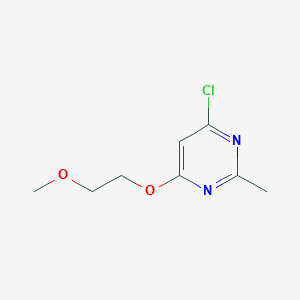
![Ethyl 2-hydroxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890305.png)

![[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13890314.png)
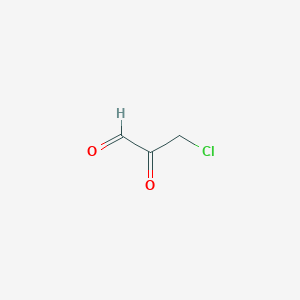
![5-[(2,6-Difluoro-3,5-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B13890329.png)
![4-chloro-2-(3-chlorophenyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890337.png)
![7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13890348.png)
![[4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13890349.png)
